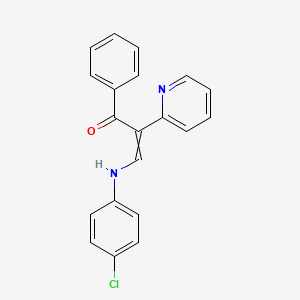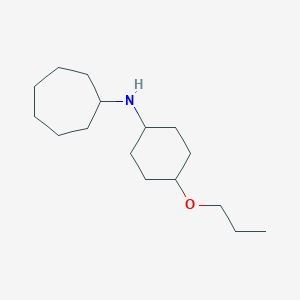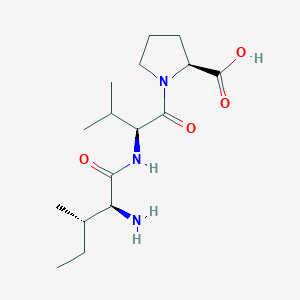
H-Ile-Val-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ile-Val-Pro-OH, also known as L-isoleucyl-L-valyl-L-proline, is a tripeptide composed of the amino acids isoleucine, valine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Val-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (valine and isoleucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteolytic enzymes to catalyze the formation of peptide bonds between the amino acids. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
H-Ile-Val-Pro-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.
Oxidation: The amino acid residues, particularly proline, can undergo oxidation reactions, leading to the formation of modified peptides.
Substitution: Functional groups on the amino acid side chains can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Isoleucine, valine, and proline.
Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.
Substitution: Modified peptides with substituted side chains.
Aplicaciones Científicas De Investigación
H-Ile-Val-Pro-OH has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and as a potential bioactive peptide.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive activity by inhibiting angiotensin-converting enzyme (ACE).
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
H-Ile-Val-Pro-OH exerts its effects primarily through its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The peptide may also interact with other proteins and receptors, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
H-Val-Pro-Pro-OH: Another tripeptide with similar ACE inhibitory activity.
H-Ile-Pro-Pro-OH: Known for its antihypertensive effects and similar structure.
Uniqueness
H-Ile-Val-Pro-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Its combination of isoleucine, valine, and proline contributes to its stability and bioactivity, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
918424-42-7 |
|---|---|
Fórmula molecular |
C16H29N3O4 |
Peso molecular |
327.42 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-5-10(4)12(17)14(20)18-13(9(2)3)15(21)19-8-6-7-11(19)16(22)23/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
RQZFWBLDTBDEOF-CYDGBPFRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


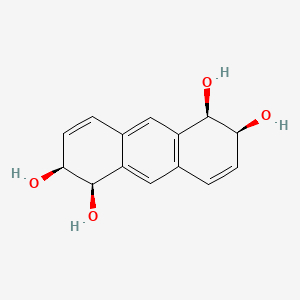
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
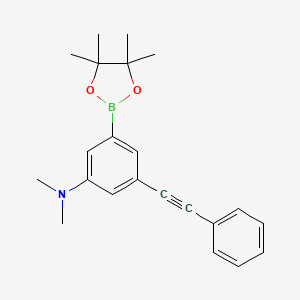
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)

![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)

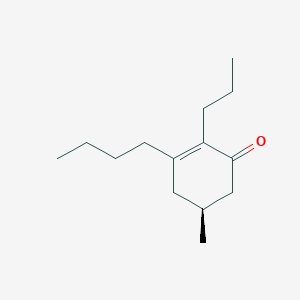

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
